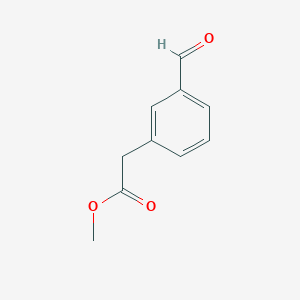
2-(3-甲酰基苯基)乙酸甲酯
概述
描述
Methyl 2-(3-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the third position and an ester group at the second position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and fragrance industries .
科学研究应用
Methyl 2-(3-formylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Methyl 2-(3-formylphenyl)acetate is used in the production of fragrances and flavoring agents.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-(3-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-formylphenylacetic acid with methanol in the presence of an acid catalyst. Another method includes the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to form the desired ester .
Industrial Production Methods: In industrial settings, the production of Methyl 2-(3-formylphenyl)acetate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: Methyl 2-(3-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxyphenylacetic acid.
Reduction: Methyl 2-(3-hydroxymethylphenyl)acetate.
Substitution: Methyl 2-(3-aminophenyl)acetate.
作用机制
The mechanism of action of Methyl 2-(3-formylphenyl)acetate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The ester group can be hydrolyzed to release the active phenylacetic acid derivative, which exerts its effects through interactions with enzymes and receptors .
相似化合物的比较
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3-hydroxyphenyl)acetate
- Methyl 2-(2-formylphenyl)acetate
Comparison: Methyl 2-(3-formylphenyl)acetate is unique due to the presence of both a formyl and an ester group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, Methyl 2-(3,4-dimethoxyphenyl)acetate lacks the formyl group, limiting its reactivity in oxidation and reduction reactions .
属性
IUPAC Name |
methyl 2-(3-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBFLSGFOHPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142327-44-4 | |
| Record name | methyl 2-(3-formylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
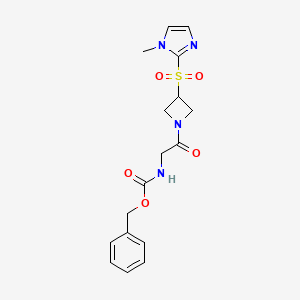
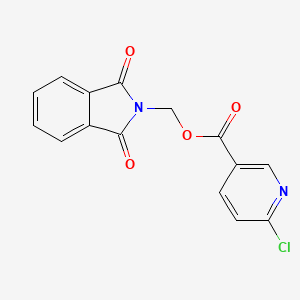

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2594939.png)
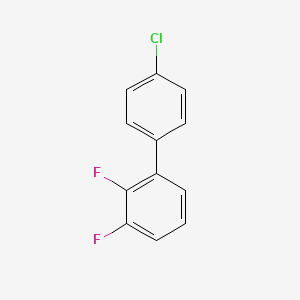
![(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2594941.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)
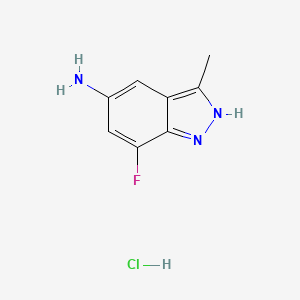
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2594948.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2594953.png)
![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)
